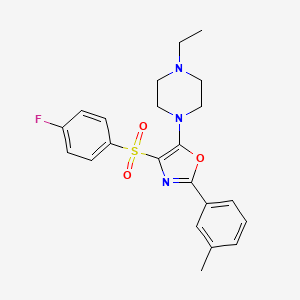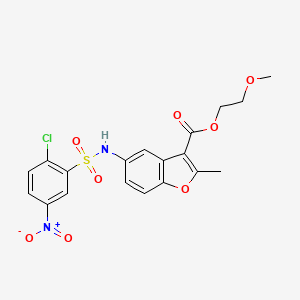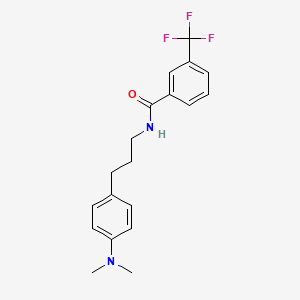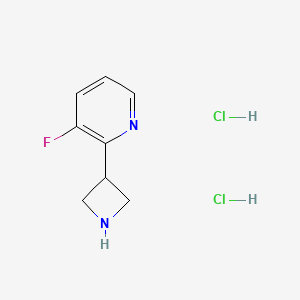
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclopentylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Evaluation : A study by Rusnac et al. (2020) focused on synthesizing and evaluating the biological activities of various compounds, including those similar to the compound . They found that some of these compounds displayed moderate antifungal activity, particularly against Cryptococcus neoformans (Rusnac et al., 2020).
Stereoselective Synthesis : Research by Shestopalov et al. (1993) explored the stereoselective synthesis of pyridine derivatives. They investigated the structural properties and potential applications of these compounds, which may have relevance to the compound (Shestopalov et al., 1993).
Conversion into Pyridine Derivatives : Charushin and Plas (2010) studied the conversion of nitropyrimidine into pyridine derivatives, which could include compounds structurally similar to the one . They discussed plausible mechanisms for these chemical transformations (Charushin & Plas, 2010).
Microwave-Assisted Synthesis and Anticancer Activity : A study by Hadiyal et al. (2020) described the microwave-assisted synthesis of polysubstituted pyran derivatives, evaluating their anticancer activity against different human cancer cell lines. This research highlights the potential medical applications of similar compounds (Hadiyal et al., 2020).
Molecular Complexation in Nonlinear Optics : Muthuraman et al. (2001) investigated the molecular complexation of materials showing quadratic nonlinear optical behavior, including pyridine derivatives. This research provides insight into the optical properties of similar compounds (Muthuraman et al., 2001).
Antibacterial Activity of Coumarin Derivatives : El-Haggar et al. (2015) synthesized and evaluated the antibacterial activity of novel coumarin derivatives, including those with a pyridinyl group. This study suggests potential antibacterial applications for similar compounds (El-Haggar et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes in cellular functions
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple receptors . Indole derivatives, for instance, are known to influence a wide range of pathways, including those involved in inflammation, viral replication, cancer cell proliferation, and more . .
Result of Action
Indole derivatives have been found to exhibit various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body
Propriétés
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9-8-11(13(16(19)20)14(18)15-9)21-12(17)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVHOLCYPRUIBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CCC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2378968.png)
![2-(Cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2378969.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2378972.png)



![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2378976.png)

![1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate](/img/structure/B2378979.png)


![5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2378985.png)
